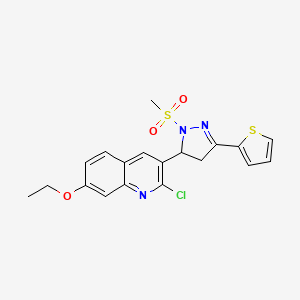

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

This quinoline derivative features a unique hybrid structure combining a chlorinated quinoline core with a methylsulfonyl-substituted dihydropyrazole ring and a thiophen-2-yl moiety. The thiophene group provides aromatic heterocyclic character, which may influence binding interactions in biological or material science applications .

Properties

IUPAC Name |

2-chloro-7-ethoxy-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c1-3-26-13-7-6-12-9-14(19(20)21-15(12)10-13)17-11-16(18-5-4-8-27-18)22-23(17)28(2,24)25/h4-10,17H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHHJSDBLFBXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multiple steps, each requiring specific reagents and conditions:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and a strong acid catalyst.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester.

Sulfonylation: The methylsulfonyl group can be introduced using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.

Thiophenyl Substitution: The thiophenyl group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using thiophenyl boronic acid or thiophenyl stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and pyrazole moieties, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can occur at the chloro and sulfonyl groups, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to introduce various substituents at the thiophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base

Coupling: Boronic acids, stannanes, palladium catalysts

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dechlorinated products, desulfonylated products

Substitution: Aminoquinolines, thiolquinolines

Coupling: Various substituted quinolines

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline depends on its specific application:

Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways.

Materials Science: The compound’s electronic properties can influence its behavior in organic semiconductors, affecting charge transport and conductivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Differences:

- Substituent position: Ethoxy group at position 6 (vs. 7 in the target compound).

- Aromatic substitution: 4-Methylphenyl group (p-tolyl) replaces thiophen-2-yl.

- Impact :

- Ethoxy positional isomerism may affect steric hindrance and electronic distribution in the quinoline core.

2-Chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline Differences:

- Thiophen-2-yl is replaced with p-tolyl.

- Impact :

- Loss of sulfur-mediated π-stacking or hydrogen-bonding interactions due to the absence of thiophene.

- Increased steric bulk from the methyl group on the phenyl ring may hinder binding in enzymatic pockets .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (e.g., compounds 7a and 7b in ) Differences:

- Core structure: Pyrazole is fully unsaturated and lacks the methylsulfonyl group.

- Impact:

- Reduced stability compared to the methylsulfonyl-stabilized dihydropyrazole in the target compound.

- Enhanced polarity due to amino/hydroxy groups, affecting pharmacokinetic properties .

Research Findings and Functional Insights

- Thiophene vs. p-Tolyl analogues exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Ethoxy Positional Isomerism: Ethoxy at position 7 (target) vs. 6 () may alter steric interactions in the quinoline plane, impacting crystallinity or packing efficiency in solid-state applications.

- Methylsulfonyl Group: The sulfonyl group stabilizes the dihydropyrazole ring via electron-withdrawing effects, reducing ring flexibility compared to non-sulfonylated pyrazoles (e.g., compounds) .

Biological Activity

2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group, an ethoxy group, and a pyrazole moiety containing a methylsulfonyl and thiophene group. The molecular formula is with a molecular weight of approximately 367.86 g/mol.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 µg/mL . The presence of electron-withdrawing groups on the aromatic rings enhances this activity, suggesting that the structural features of this compound may confer similar properties.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . For instance, derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Anticancer Activity

The quinoline scaffold is recognized for its anticancer properties. Various studies have reported that modifications to the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. The incorporation of the pyrazole moiety in the compound may synergistically enhance its anticancer effects by targeting multiple pathways involved in tumor growth and proliferation .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Function |

|---|---|

| Chloro Group | Enhances lipophilicity and bioavailability |

| Ethoxy Group | May improve solubility and pharmacokinetics |

| Methylsulfonyl | Contributes to antimicrobial activity |

| Thiophene | Potentially enhances biological interactions |

Case Studies

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results showed that compounds with similar substitutions exhibited MIC values comparable to established antibiotics .

- Anti-inflammatory Testing : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in animal models, supporting their potential as anti-inflammatory agents .

- Cytotoxicity Assays : Compounds related to the target structure were evaluated for cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.